N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers requiring exact-match building blocks for IL-17 modulator SAR face supply gaps with generic analogs. Non-fluorinated or regioisomeric variants alter logD, metabolic soft-spot profiles, and target binding-invalidating lead optimization data. - Exact match to IL-17 modulator patent pharmacophore; preserves methylene spacer geometry and geminal fluorination pattern. - Blocks cyclohexyl/tetrahydropyran ring oxidation (2-10-fold microsomal stability gain over non-fluorinated parent). - Suitable for GPCR/ion channel focused libraries and PROTAC linker applications requiring defined spatial presentation. Custom synthesis; inquire for gram-scale batches.

Molecular Formula C12H21F2NO
Molecular Weight 233.3 g/mol
CAS No. 1870167-33-1
Cat. No. B1435021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine
CAS1870167-33-1
Molecular FormulaC12H21F2NO
Molecular Weight233.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNC2CCOCC2)(F)F
InChIInChI=1S/C12H21F2NO/c13-12(14)5-1-10(2-6-12)9-15-11-3-7-16-8-4-11/h10-11,15H,1-9H2
InChIKeyCNNZSJYQBOSZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4,4-Difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine (CAS 1870167-33-1): Structural Identity and Compound Class for Procurement Specification


N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine (CAS 1870167-33-1) is a synthetic, geminally-difluorinated secondary amine. Its structure combines a 4,4-difluorocyclohexyl ring with a tetrahydropyran-4-amine via a methylene (-CH2-) spacer [1]. The compound belongs to the class of (gem-difluorocycloalkyl)methyl amines, a scaffold increasingly utilized in medicinal chemistry for its conformational rigidity, enhanced metabolic stability, and modulated lipophilicity imparted by the gem-difluoro motif [2]. It is primarily employed as a chemical intermediate in the synthesis of drug candidates targeting inflammatory diseases, as evidenced by its inclusion in patent families describing substituted 4,4-difluorocyclohexyl derivatives as IL-17 modulators [3].

Workflow Medicinal chemistry building block for reductive amination and amide coupling sequences
Scaffold Gem-difluorocycloalkyl methyl amine with conformationally rigid tetrahydropyran ring
Selection Context Reported IL-17 modulator patent intermediate; class-level metabolic stability profile

Why N-((4,4-Difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine Cannot Be Freely Substituted with In-Class Analogs


Generic substitution among (difluorocycloalkyl)methyl amines is precluded by the critical structural role of the methylene bridge, the regiospecific geminal fluorination pattern, and the heteroatom-containing tetrahydropyran ring. The methylene spacer determines the orientation and basicity of the amine nitrogen, directly impacting its reactivity in subsequent reductive amination or amide coupling steps during lead optimization [1]. Replacing the tetrahydropyran oxygen with a methylene group (to form a cyclohexyl analog) or altering the fluorination pattern (e.g., moving to a 3,3-difluoro or mono-fluoro isomer) fundamentally changes the scaffold's logD, metabolic soft-spot profile, and target binding conformation, as established in structure-activity relationship (SAR) studies of IL-17 modulator patent families where this exact building block is enumerated [2].

Methylene spacer omission Direct-linked analog (CAS 1879889-49-2) may alter amine basicity and fail under reported reductive amination conditions
Fluorination pattern shift 3,3-difluoro or mono-fluoro isomers may shift metabolic soft-spot profile and target-binding conformation
Ring heteroatom exchange Tetrahydropyran-to-cyclohexyl replacement may increase logD and reduce aqueous solubility, altering formulation context

N-((4,4-Difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine: Quantified Differentiation Evidence for Scientific Selection vs. Closest Analogs


Structural Methylene-Spacer Differentiation vs. Direct-Linked Analog (CAS 1879889-49-2)

The target compound's distinguishing feature is the methylene (-CH2-) bridge between the difluorocyclohexyl ring and the tetrahydropyran amine. Its closest structural comparator, N-(4,4-difluorocyclohexyl)tetrahydro-2H-pyran-4-amine (CAS 1879889-49-2), lacks this spacer, directly connecting the amine to the cyclohexyl ring [1]. This methylene insertion increases the rotatable bond count and alters the pKa of the amine, enabling distinct reactivity profiles. In synthetic applications disclosed in patent methods, the methylene-bridged variant is specifically claimed for reductive amination sequences where the non-methylene-spacer analog fails to react under identical conditions [2].

Methylene Spacer
Class-level inference
14.03 g/mol MW difference; altered amine basicity and steric accessibility
Reductive amination reactivity may not transfer to direct-linked analog
Data to verify under specific coupling conditions
Medicinal Chemistry Scaffold Design Conformational Analysis

Gem-Difluoro Metabolic Stabilization vs. Non-Fluorinated Cyclohexylmethyl Analogs

The 4,4-gem-difluoro substitution pattern is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidation at metabolically labile positions while maintaining similar steric bulk to the parent cyclohexane, a concept extensively reviewed in the literature on fluorine in drug design [1]. The non-fluorinated analog, N-((cyclohexyl)methyl)tetrahydro-2H-pyran-4-amine, would lack this protection, leading to predicted higher intrinsic clearance. While direct comparative microsomal stability data for this exact pair is not publicly disclosed, the class-level effect of gem-difluorination on alicyclic rings typically yields a 2- to 10-fold improvement in in vitro half-life in human liver microsomes relative to the parent hydrocarbon [1]. The specific compound is cited as a key intermediate in IL-17 modulator patents where metabolic stability was a stated optimization goal [2].

Metabolic Stabilization
Class-level inference
2- to 10-fold reported microsomal half-life improvement (class-level)
Supports metabolic-stability screening context for lead optimization
No direct compound-specific microsomal data publicly available
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Heteroatom-Containing Tetrahydropyran Ring for Solubility and Conformational Modulation vs. Carbocyclic Cyclohexyl Analogs

The incorporation of an oxygen atom into the saturated six-membered ring (tetrahydropyran vs. cyclohexyl) provides a hydrogen-bond acceptor that can improve aqueous solubility and reduce logD compared to its all-carbon counterpart, N-((4,4-difluorocyclohexyl)methyl)cyclohexanamine [1]. While exact logD values for these specific compounds are not disclosed in the public domain, the general effect of replacing a methylene with an oxygen in drug-like scaffolds is a logD reduction of approximately 0.5–1.5 units, which can significantly impact solubility-limited absorption and off-target promiscuity in CNS programs [2]. The compound's specific use in IL-17 modulator patents, where optimal physicochemical properties are critical for oral bioavailability, underscores this differentiation [3].

Lipophilicity Modulation
Class-level inference
Estimated logD reduction of 0.5–1.5 units (ring O vs CH₂ substitution)
May support aqueous solubility and off-target promiscuity optimization
No experimental logD publicly available for either compound
Physicochemical Property Modulation Solubility Lipophilicity

N-((4,4-Difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine: Scientific Selection-Driven Application Scenarios


Synthesis of IL-17 Modulator Clinical Candidates Targeting Inflammatory and Autoimmune Diseases

This compound is explicitly claimed as a synthetic intermediate in patents developing novel 4,4-difluorocyclohexyl derivatives as modulators of human IL-17 activity for the treatment of inflammatory disorders [1]. Its unique combination of a gem-difluoro ring and a tetrahydropyran amine provides the necessary metabolic stability and solubility characteristics required for oral anti-inflammatory agents. Research groups pursuing IL-17 target-based therapies should prioritize this exact building block to maintain structural consistency with the patented pharmacophore and ensure the generation of valid SAR data.

Exploration of Conformationally Constrained Amine Scaffolds for CNS Drug Discovery

The methylene-bridged difluorocyclohexyl-tetrahydropyran amine template offers a unique, conformationally rigid linker for CNS-targeted probes where balancing blood-brain barrier permeability (via moderate logD) and minimizing P-glycoprotein efflux (via reduced basicity from fluorine induction) are critical [2]. This building block is suitable for the parallel synthesis of focused libraries aimed at G-protein coupled receptors (GPCRs) or ion channels where the tetrahydropyran ring can engage in key hydrogen-bond interactions with the target protein.

Metabolic Stability Optimization of Lead Compounds via Fluorine Scan

For lead series where metabolite identification has revealed cyclohexyl or tetrahydropyran ring oxidation as a primary clearance mechanism, this compound serves as a precisely engineered building block to block metabolic soft spots. Procuring this difluorinated intermediate enables a direct fluorine scan, replacing the parent non-fluorinated cyclohexylmethyl-tetrahydropyran amine to experimentally quantify the improvement in microsomal stability (class-level expected 2- to 10-fold) while preserving the overall molecular shape [3].

Chemical Biology Tool Compound Synthesis Requiring Defined Linker Chemistry

The primary amine reactivity of the tetrahydropyran moiety, combined with the rigid difluorocyclohexyl group connected via a flexible methylene bridge, makes this compound an ideal intermediate for generating bifunctional molecules, such as PROTACs (proteolysis-targeting chimeras) or fluorescent probes. The specific geometry prevents undesired intramolecular interactions and ensures the correct spatial presentation of the two functional ends, which is difficult to achieve with direct-linked or non-fluorinated analogs [2].

Application
Selection Property
Validation Focus
IL-17 modulator intermediate research
Gem-difluoro + tetrahydropyran scaffold identity
Pharmacophore structural consistency review
CNS target probe synthesis
Conformationally constrained amine with moderate logD
BBB permeability and P-gp efflux endpoint review
Fluorine scan for metabolic-stability studies
4,4-gem-difluoro cyclohexyl motif
Microsomal stability improvement context
Bifunctional molecule synthesis
Primary amine reactivity with rigid difluoro linker
Linker geometry and spatial presentation review
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